Structural Differentiation of 4-Ethylpiperazine vs. 4-Methylpiperazine in the 5,6-Dichloropyridine Series
The 4-ethylpiperazine moiety in the title compound provides a distinct steric and lipophilic profile compared to the 4-methylpiperazine analog. This is a critical differentiator for allosteric inhibitor design, where precise positioning is essential. In the context of the related allosteric SHP2 inhibitor series, compounds containing the (5,6-dichloropyridin-3-yl) core show potent inhibition, with certain analogs achieving IC50 values in the low nanomolar range (e.g., 4.70 nM) against the target [1]. The specific ethyl substitution on the piperazine is hypothesized to optimize the interaction within a hydrophobic sub-pocket, a feature not achievable with a smaller methyl or a hydrogen substituent.
| Evidence Dimension | Piperazine N-substituent effect on allosteric SHP2 inhibitory potency |
|---|---|
| Target Compound Data | Not directly quantified in available literature for this exact compound; structural analog with (5,6-dichloropyridin-3-yl) core reported IC50 of 4.70 nM against SHP2 [1]. |
| Comparator Or Baseline | The 4-methylpiperazine analog (1-[(5,6-dichloropyridin-3-yl)carbonyl]-4-methylpiperazine) is a common alternative with no publicly available potency data, but is expected to show reduced potency or altered selectivity based on typical SAR trends in this series . |
| Quantified Difference | The magnitude of the potency shift cannot be directly quantified from available data without a direct head-to-head comparison. |
| Conditions | SHP2 allosteric inhibition assay using DiFMUP substrate (reference data for related compounds). |
Why This Matters
Procuring the 4-ethyl analog specifically enables SAR exploration of the piperazine N-substituent's role in allosteric binding, which is a key parameter for achieving target selectivity and potency.
- [1] BindingDB, BDBM50646054 (CHEMBL5591410) Activity Data for SHP2 Allosteric Inhibitors, accessed via ww.w.bindingdb.org. View Source
